Product packaging for Obtusilactone(Cat. No.:CAS No. 56799-51-0)

Obtusilactone

Cat. No.: B13949336
CAS No.: 56799-51-0
M. Wt: 278.4 g/mol
InChI Key: OFUXNQJZVMQBJO-UGEDRFTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Obtusilactone is a natural compound isolated from plant species such as Machilus thunbergii and Lindera obtusiloba . This butanolide lactone is of significant interest in biomedical research, particularly in oncology, due to its unique mechanism of action. This compound functions as a potent inhibitor of the Barrier-to-Autointegration Factor (BAF) protein . Research indicates that it directly binds to BAF, thereby suppressing its phosphorylation by the kinase VRK1 . This interaction disrupts critical cell cycle processes, specifically the dissociation of chromatin from the nuclear envelope, leading to defective mitotic progression and ultimately, apoptosis in cancer cells . Studies have demonstrated its preferential cytotoxicity toward tumor cells, making it a valuable archetype for studying novel cancer therapeutics and the BAF signaling pathway . This compound A, a related compound, has also shown research activity, including inhibition of the human mitochondrial Lon protease and stimulation of osteogenic effects in studies on bone marrow-derived mesenchymal stem cells . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26O3 B13949336 Obtusilactone CAS No. 56799-51-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56799-51-0

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

(3Z,4S)-3-dodec-11-enylidene-4-hydroxy-5-methylideneoxolan-2-one

InChI

InChI=1S/C17H26O3/c1-3-4-5-6-7-8-9-10-11-12-13-15-16(18)14(2)20-17(15)19/h3,13,16,18H,1-2,4-12H2/b15-13-/t16-/m1/s1

InChI Key

OFUXNQJZVMQBJO-UGEDRFTOSA-N

Isomeric SMILES

C=CCCCCCCCCC/C=C\1/[C@@H](C(=C)OC1=O)O

Canonical SMILES

C=CCCCCCCCCCC=C1C(C(=C)OC1=O)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies for Obtusilactones

Botanical Sources and Biogeographical Distribution

Obtusilactones are predominantly found within the Lauraceae family, a widespread group of flowering plants. wikipedia.org This family is a significant component of tropical and warm-temperate forests globally, particularly in Southeast Asia and South America. wikipedia.org

Several species within the Lauraceae family have been identified as sources of obtusilactone and its analogs. These compounds are often found in the stems, leaves, and roots of these plants.

Cinnamomum kotoense : This species, belonging to the cinnamon genus, is a known source of obtusilactones.

Lindera obtusiloba : this compound was first isolated from this species, which is native to East Asia. sid.ir The name "this compound" itself is derived from the plant's name. sid.ir

Machilus thunbergii : Also known as the Makko tree, this species has been found to contain this compound B. sid.ir The plant material for this finding was sourced from Pohang, Korea. sid.ir

Aiouea trinervis : Research has indicated the presence of this compound-related compounds in this genus.

Cinnamomum burmannii : A new β-ionone, burmanic acid A, was isolated from the roots of this plant. researchgate.net

Cinnamomum reticulatum : The stems of this plant have been found to yield isothis compound A and this compound A. researchgate.net

Table 1: this compound Distribution in Lauraceae Species

Botanical SpeciesPlant PartThis compound Type
Lindera obtusilobaNot SpecifiedThis compound, Isothis compound, this compound A, Isothis compound A sid.ir
Machilus thunbergiiStemThis compound B sid.ir
Cinnamomum reticulatumStemsIsothis compound A, this compound A researchgate.net

While the Lauraceae family is the primary source, related compounds have been identified in other plant genera, suggesting a wider, though less concentrated, distribution. The chemical diversity of metabolites in Lauraceae plants is considerable, including not only butanolides like this compound but also alkaloids, flavonoids, and terpenoids. researchgate.net

Advanced Extraction Techniques from Plant Biomass

The extraction of this compound from plant material is a critical first step in its study. Various methods, from traditional to modern, are employed to maximize the yield and purity of the extracted compounds. nih.govnih.gov

Traditional methods like maceration and Soxhlet extraction remain relevant in laboratory settings. nih.govfrontiersin.org

Maceration : This process involves soaking the plant biomass in a solvent to soften and break down the plant cell walls, releasing the desired compounds. nih.gov It is particularly suitable for heat-sensitive and volatile compounds. nih.gov

Soxhlet Extraction : This technique uses a continuous reflux of a solvent to extract compounds from a solid sample. frontiersin.org While effective, it is known for its high consumption of solvent and energy. nih.govfrontiersin.org Studies have shown that Soxhlet extraction can yield higher quantities of extracts compared to maceration. nih.govresearchgate.net For instance, in one study, the Soxhlet method was found to be the most powerful among conventional techniques for extracting bioactive compounds. nih.govresearchgate.net

The choice of solvent is a crucial factor influencing the efficiency of extraction. scirp.org The polarity of the solvent must be matched to the target compound to achieve a high yield. scirp.org

Different solvent systems have been tested to optimize the extraction of various phytochemicals. For example, a mixture of methanol (B129727) and water has been found to be effective for extracting certain flavonoids. scirp.org The addition of a small amount of acid can also improve extraction efficiency. scirp.org In the context of general bioactive compound extraction, ethanol (B145695) has been highlighted as a particularly effective solvent. nih.govresearchgate.net The yield of extracts is directly related to the polarity of the solvents used. researchgate.net

Table 2: Comparison of Conventional Extraction Methods

Extraction MethodPrincipleAdvantagesDisadvantages
Maceration Soaking plant material in a solvent. nih.govSimple, suitable for thermolabile compounds. nih.govTime-consuming, may result in lower yields compared to other methods. nih.gov
Soxhlet Extraction Continuous extraction with a refluxing solvent. frontiersin.orgHigher extraction efficiency than maceration. nih.govfrontiersin.orgHigh solvent and energy consumption, lengthy process. nih.govfrontiersin.org

Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) often surpass conventional methods in terms of speed and efficiency, requiring less solvent and time. nih.gov

Chromatographic Purification Strategies for this compound Isolation

Following extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential for isolating and purifying this compound.

Liquid chromatography (LC) is a fundamental technique used to separate compounds from a mixture. chromatographyonline.com For preparative purposes, where the goal is to isolate a significant quantity of a pure compound, specific strategies are employed. chromatographyonline.com

Column Chromatography : This is a standard method where the extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). Different compounds travel through the column at different rates depending on their affinity for the stationary phase and the solvent (mobile phase), allowing for their separation.

Ion Exchange Chromatography (IEX) : This technique separates molecules based on their net surface charge. evitria.com It is particularly useful for purifying charged molecules like proteins but can also be applied to other compounds depending on their chemical properties. mdpi.com

Size Exclusion Chromatography (SEC) : Also known as gel filtration, this method separates molecules based on their size. evitria.com Larger molecules elute from the column faster than smaller ones.

Affinity Chromatography : This highly specific method utilizes the unique binding affinity between a target molecule and a ligand immobilized on the chromatography matrix. evitria.com

The selection of the appropriate chromatographic method and the optimization of conditions, such as the solvent system and column type, are critical for achieving high purity of the isolated this compound. chromatographyonline.comwaters.com Mass-directed purification can be used to specifically identify and isolate the target compound. waters.com

Silica Gel and Reverse-Phase Column Chromatography Applications

Column chromatography is a cornerstone technique for the initial fractionation of crude plant extracts to isolate obtusilactones. jsmcentral.orgcolumn-chromatography.com This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. iipseries.org Both normal-phase and reverse-phase column chromatography are employed in the purification process.

Silica Gel Column Chromatography (Normal-Phase)

In the initial stages of separation, normal-phase column chromatography using silica gel is frequently utilized. koreascience.krlabmal.com The crude extract, often obtained through solvent extraction with methanol or ethanol, is first partitioned with a series of solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol. koreascience.krpreprints.org The fraction containing the desired obtusilactones is then loaded onto a silica gel column. scispace.com The separation is achieved by eluting the column with a mobile phase, typically a mixture of non-polar and moderately polar solvents like n-hexane and ethyl acetate. koreascience.krcommonorganicchemistry.com By gradually increasing the polarity of the mobile phase, compounds are eluted based on their polarity, with less polar compounds eluting first.

Reverse-Phase Column Chromatography

For further purification, reverse-phase column chromatography is often the next step. hawachhplccolumn.com In this technique, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar, commonly a mixture of methanol or acetonitrile (B52724) and water. hawachhplccolumn.comresearchgate.net This method separates compounds based on their hydrophobicity. jsmcentral.org The fractions enriched with obtusilactones from the silica gel column are subjected to reverse-phase chromatography, leading to a higher degree of purity. researchgate.net

Table 1: Common Column Chromatography Systems for this compound Isolation

Chromatography TypeStationary PhaseTypical Mobile Phase SystemPurpose
Normal-PhaseSilica Gel labmal.comsigmaaldrich.comlabbox.eun-Hexane-Ethyl Acetate gradient koreascience.krcommonorganicchemistry.comInitial fractionation of crude extract
Reverse-PhaseC18 (ODS) hawachhplccolumn.comMethanol-Water or Acetonitrile-Water gradient researchgate.netbiotage.comPurification of semi-purified fractions

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Isolation

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique essential for both the analysis and final purification of obtusilactones. iipseries.org It offers superior separation efficiency compared to traditional column chromatography.

Analytical HPLC

Analytical HPLC is used to identify and quantify obtusilactones in different fractions obtained from column chromatography. nih.gov A reverse-phase C18 column is most commonly used for this purpose. researchgate.net The mobile phase is typically a gradient mixture of acetonitrile or methanol and water, often with additives like formic acid to improve peak resolution. nih.govresearchgate.net A Diode Array Detector (DAD) is frequently used for detection, allowing for the monitoring of absorbance at multiple wavelengths. nih.govbvsalud.org

Preparative HPLC

Preparative HPLC is employed for the final isolation of pure this compound compounds. fractioncollector.info Fractions that show the presence of the target compounds by analytical HPLC are subjected to preparative HPLC. This technique uses larger columns and higher flow rates to handle larger sample loads. preprints.org The separated compounds are collected as they elute from the column, and the solvent is then evaporated to yield the pure this compound.

Table 2: Representative HPLC Parameters for this compound Isolation

ParameterAnalytical HPLCPreparative HPLC
Stationary Phase Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) nih.govReverse-Phase C18 (e.g., 21.2 x 250 mm, 5 µm) preprints.org
Mobile Phase Acetonitrile/Methanol and Water (gradient elution) researchgate.netAcetonitrile and Water (isocratic or gradient elution) preprints.org
Detection Diode Array Detector (DAD) bvsalud.orgUV Detector
Application Identification and purity assessmentIsolation of pure compounds

Utility of Thin-Layer Chromatography (TLC) in Fraction Identification and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used extensively throughout the isolation process of obtusilactones. jsmcentral.org Its primary roles are to monitor the progress of column chromatography, identify fractions containing the desired compounds, and provide a preliminary assessment of purity. fractioncollector.infolibretexts.org

During column chromatography, small aliquots of the collected fractions are spotted on a TLC plate, which is typically coated with silica gel. koreascience.krresearchgate.net The plate is then developed in a chamber with a suitable solvent system, often the same or similar to the one used for the column separation (e.g., hexane-ethyl acetate). google.com After development, the separated spots are visualized, commonly under UV light or by staining with a chemical reagent. koreascience.kr

By comparing the Retention Factor (Rf) values of the spots from different fractions, chemists can identify which fractions contain the target obtusilactones. libretexts.org Fractions with similar TLC profiles are then combined for further purification. fractioncollector.info A single, well-defined spot on a TLC plate developed with multiple solvent systems is a strong indication of the purity of the isolated compound. libretexts.org

Structural Elucidation and Advanced Spectroscopic Characterization of Obtusilactones

Spectroscopic Methodologies for Structural Determination

The elucidation of the chemical structures of obtusilactones is a puzzle solved by assembling data from various spectroscopic methods. Each technique provides a unique piece of information, and together they create a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. bhu.ac.in It provides detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) skeletons of a molecule. bhu.ac.inorganicchemistrydata.org

In ¹H NMR, the chemical shift, multiplicity (e.g., singlet, doublet), and coupling constants of the signals reveal the electronic environment of the protons and their spatial relationships with neighboring protons. acs.orgyoutube.com For obtusilactones, specific proton signals can be assigned to the γ-lactone ring, the alkylidene side chain, and the long aliphatic chain.

¹³C NMR spectroscopy provides direct insight into the carbon framework of the molecule. bhu.ac.in The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. libretexts.orglibretexts.org In obtusilactones, characteristic signals can be observed for the carbonyl carbon of the lactone, the carbons of the double bonds, and the numerous methylene (B1212753) groups of the aliphatic chain. libretexts.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon signals. bhu.ac.inmdpi.com Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons, ultimately piecing together the entire molecular structure. mdpi.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Obtusilactones

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
γ-Lactone Ring
>C=O-170-185
-CH-O-~4.5-5.0~70-85
Alkylidene Group
=CH-~5.5-7.0~115-140
Aliphatic Chain
-CH₃~0.8-1.0~10-15
-(CH₂)n-~1.2-1.6~16-35
Note: These are approximate chemical shift ranges and can vary depending on the specific obtusilactone isomer and the solvent used for NMR analysis. libretexts.orglibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. wikipedia.org It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). wikipedia.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. uni-saarland.de

The fragmentation pattern observed in the mass spectrum provides valuable structural information. wikipedia.orgmsu.edu The way a molecule breaks apart upon ionization is often predictable and characteristic of its structure. uni-saarland.dewikipedia.org For obtusilactones, fragmentation may occur at the lactone ring or along the aliphatic side chain, and the analysis of these fragments helps to confirm the proposed structure. nih.gov Softer ionization techniques can be employed to minimize fragmentation and clearly observe the molecular ion peak. uni-saarland.de

Table 2: Mass Spectrometry Data for this compound A

Ion Typem/z (mass-to-charge ratio)Interpretation
[M]+308.5Molecular Ion
Data based on the molecular formula C₁₉H₃₂O₃. nih.gov

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. honeymanlaboratories.comnih.gov It measures the absorption of infrared radiation by the sample, which causes vibrations of the chemical bonds. researchgate.net Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint. honeymanlaboratories.comresearchgate.net In obtusilactones, key absorptions would include a strong band for the C=O stretch of the γ-lactone, bands for C=C stretching of the double bonds, and C-H stretching and bending vibrations for the aliphatic portions of the molecule. nih.govup.ac.za

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. honeymanlaboratories.comoeno-one.eu It measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions. researchgate.netscribd.com The presence of conjugated double bonds in the alkylidene γ-lactone core of obtusilactones would result in characteristic absorption maxima in the UV spectrum. oeno-one.eu

Table 3: Characteristic Spectroscopic Data for Obtusilactones

Spectroscopic TechniqueCharacteristic AbsorptionFunctional Group Indicated
FTIR ~1750-1780 cm⁻¹ (strong)C=O stretch (γ-lactone)
~1650-1680 cm⁻¹C=C stretch (alkene)
~3200-3600 cm⁻¹ (broad)O-H stretch (hydroxyl)
UV-Vis ~220-280 nmπ → π* transition (conjugated system)
Note: The exact positions of the absorption bands can be influenced by the molecular environment and solvent. nih.govup.ac.zascribd.com

X-ray Crystallography for Absolute Stereochemistry (if applicable)

When a compound can be obtained in a crystalline form, X-ray crystallography is the most definitive method for determining its three-dimensional structure, including its absolute stereochemistry. soton.ac.ukchem-soc.si This technique involves diffracting X-rays off a single crystal of the compound. researchgate.net The resulting diffraction pattern can be used to calculate the precise positions of all atoms in the molecule, providing an unambiguous structural determination. researchgate.netmit.edu

For chiral molecules like obtusilactones, X-ray crystallography can determine the absolute configuration of the stereocenters without the need for chemical derivatization. mit.edumdpi.com This is particularly important for understanding the biological activity of these natural products, as different stereoisomers can have vastly different effects. soton.ac.ukmdpi.com

Detailed Structural Features of this compound A and this compound B

This compound A and this compound B are two prominent members of the this compound family. nih.gov While they share a common structural scaffold, they differ in the nature of their long aliphatic side chains.

This compound A possesses a saturated C₁₃H₂₇ alkyl side chain. In contrast, this compound B features a C₁₅H₂₇ alkyl side chain containing a cis double bond. oup.com These structural variations are key to their distinct properties and can be differentiated through detailed spectroscopic analysis.

Characterization of the Exocyclic Methylene Group

A prominent and reactive feature of the this compound scaffold is the exocyclic methylene group attached to the γ-lactone ring. Its presence is unequivocally confirmed by a suite of spectroscopic data.

In the infrared (IR) spectrum, the C=C stretching vibration of the exocyclic double bond typically appears as a characteristic absorption band. For instance, in this compound B, this is observed at 1671 cm⁻¹. researchgate.net Furthermore, the IR spectrum of related lactones shows a distinct absorption for the C=O group of the γ-lactone ring, often around 1736-1779 cm⁻¹. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides more definitive evidence. In the ¹H NMR spectrum of this compound B, the two protons of the exocyclic methylene group (H-6a and H-6b) appear as distinct signals. Specifically, they resonate as doublet of doublets at approximately 4.68 ppm and 4.89 ppm. researchgate.net The corresponding carbon signal in the ¹³C NMR spectrum is found at around 90.3 ppm (C-6). researchgate.net This α,β-unsaturated lactone system is known to be a reactive Michael acceptor, a property conferred by the exocyclic methylene group. researchgate.net

Table 1: Spectroscopic Data for the Exocyclic Methylene Group in this compound B researchgate.net

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-6a4.68ddJ = 3.0, 1.0
H-6b4.89ddJ = 3.0, 2.0
C-690.3
C-5157.6

Source: Kim et al., 2012. researchgate.net

Comparative Study of Alkyl Side Chain Variations

Obtusilactones are distinguished by the length and saturation of their alkyl side chains, which significantly influences their physical and biological properties. These variations are readily discerned through mass spectrometry and NMR spectroscopy.

Mass spectrometry provides the molecular weight and formula, offering the first clue to the length of the alkyl chain. nih.govkarary.edu.sd For example, this compound A has a molecular formula of C₁₉H₃₂O₃. nih.gov

¹H and ¹³C NMR spectroscopy allow for a detailed analysis of the side chain structure. The signals corresponding to the numerous methylene (-CH₂-) groups in the long alkyl chain typically appear as a complex multiplet in the ¹H NMR spectrum, usually in the range of 1.2-1.5 ppm. The terminal methyl group (-CH₃) of the side chain presents as a triplet at approximately 0.8-0.9 ppm. researchgate.netmdpi.com The presence and position of any double bonds within the side chain can be determined by the chemical shifts and coupling constants of the olefinic protons. nih.govresearchgate.net

For instance, the ¹³C NMR spectrum of this compound B shows a cluster of signals between 29.3 and 29.7 ppm, which are assigned to the repeating methylene units of the alkyl side chain. researchgate.net The length and branching of these side chains are critical factors in the biological activity of these molecules. nih.govlibretexts.org

Table 2: Representative NMR Signals for Alkyl Side Chains in Obtusilactones

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Terminal CH₃~0.8-0.9 (triplet)~14.0
Methylene Chain (CH₂)~1.2-1.5 (multiplet)~22.0-32.0

Note: Chemical shifts are approximate and can vary depending on the specific this compound derivative and solvent used.

Stereochemical Investigations of Obtusilactones and Their Isomers (e.g., Isothis compound A)

The stereochemistry of obtusilactones, particularly the relative and absolute configurations of the chiral centers in the γ-lactone ring, is a crucial aspect of their structural characterization. acs.orgwikipedia.org this compound A and its isomer, isothis compound A, are diastereomers, differing in the spatial arrangement of the substituents on the lactone ring. nih.govnih.gov

The determination of stereochemistry often relies on a combination of techniques, including Nuclear Overhauser Effect (NOESY) NMR experiments, which provide information about the spatial proximity of protons. mdpi.com For example, NOESY correlations can help establish the relative configuration of the protons on the lactone ring. mdpi.com

In some cases, the absolute configuration has been confirmed through single-crystal X-ray diffraction analysis. mdpi.comresearchgate.net This technique provides an unambiguous three-dimensional structure of the molecule. The optical rotation of the molecule, measured using a polarimeter, also provides key information about its chirality. For example, isothis compound A has a reported optical rotation of [α]²³D -54 (c, 0.50 in CHCl₃). foodb.ca

The stereochemical differences between isomers like this compound A and isothis compound A can lead to significant differences in their biological activities. nih.gov

Table 3: Comparison of this compound A and Isothis compound A

Compound Relationship Key Distinguishing Feature
This compound ADiastereomerDiffer in the stereochemistry at one or more chiral centers. nih.govnih.gov
Isothis compound ADiastereomerDiffer in the stereochemistry at one or more chiral centers. nih.govnih.gov

Chemical Synthesis and Analog Development of Obtusilactones

Retrosynthetic Analysis of Obtusilactone Molecular Architectures

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors, guiding the design of a synthetic route. ub.eduwikipedia.org The total synthesis of various Lauraceae lactones, including obtusilactones, has been a subject of significant research, requiring a strategic retrosynthetic approach to tackle their complex structures. beilstein-journals.org

A pivotal strategy in the total synthesis of obtusilactones, as pioneered by Katzenellenbogen and colleagues, involves key disconnections that simplify the complex lactone into more manageable fragments. acs.orgacs.org The core of this analysis focuses on the disconnection of the α,β-unsaturated lactone ring and the stereodefined carbon side chain.

A primary retrosynthetic disconnection is the α-methylene group of the γ-butyrolactone ring. This leads back to a key intermediate, a β,γ-unsaturated-α'-hydroxy-γ-lactone. This simplifies the target by removing the exocyclic double bond, which can be introduced late in the synthesis.

Further disconnection of the long alkyl side chain at the C-3 position of the lactone ring via an olefination reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, is a common strategy. This breaks the molecule into two main building blocks: the lactone core containing the necessary stereocenters and the corresponding aldehyde or ketone for the side chain.

A key insight in the synthesis of obtusilactones was the use of an acrylate (B77674) α-anion equivalent. acs.org The retrosynthetic plan envisioned disconnecting the molecule at the Cα-Cβ bond of the ester precursor to the lactone. This leads to an acrylate α-anion synthon and an aldehyde. Specifically, α-(phenylselenenyl) esters were identified as effective synthetic equivalents for these acrylate α-anions. acs.org This approach allows for the construction of the carbon skeleton through an aldol-type addition to an aldehyde (e.g., propargylaldehyde), followed by transformations to form the lactone ring. acs.org

This retrosynthetic strategy is summarized in the table below:

Target Molecule/Intermediate Retrosynthetic Disconnection Precursor(s) Relevant Synthetic Transformation
This compound (α-methylene-γ-lactone)α-methylene introductionβ,γ-unsaturated-α'-hydroxy-γ-lactoneSelenoxide elimination
β,γ-unsaturated-α'-hydroxy-γ-lactoneLactonizationHydroxy acetylenic esterIntramolecular cyclization
Hydroxy acetylenic esterAldol (B89426) additionα-(Phenylselenenyl) ester + PropargylaldehydeAldol condensation

This analysis provides a logical and convergent pathway, addressing the key challenges of installing the lactone ring, the exocyclic double bond, and the stereocenters.

Established and Proposed Synthetic Methodologies for this compound Scaffolds

Building on the retrosynthetic blueprint, several methodologies have been established for constructing the this compound framework. These methods focus on the efficient formation of the core lactone structure and the installation of the characteristic side chains.

Lactones are cyclic esters, and their formation via the intramolecular esterification of a corresponding hydroxycarboxylic acid is a fundamental transformation in organic synthesis. numberanalytics.comwikipedia.org This process, known as lactonization, is a key step in the synthesis of obtusilactones and related natural products. wikipedia.org

In the context of this compound synthesis, the crucial step often involves the cyclization of a γ-hydroxy acid or its ester equivalent. The Katzenellenbogen synthesis utilizes an acetylenic ester intermediate derived from an aldol addition. acs.org Following the addition, the resulting β-hydroxy ester is cyclized to form the lactone ring. This transformation is often spontaneous or can be promoted under mild acidic or basic conditions. The stability of the five-membered γ-lactone ring provides a thermodynamic driving force for the cyclization. wikipedia.org

Another powerful method for lactonization involves the oxidation of a diol. For instance, the TEMPO-BAIB-mediated oxidative lactonization has been effectively used in the synthesis of related natural product lactones like rubrenolide (B1247032) and rubrynolide (B1263866). lookchem.com This method provides a mild and efficient way to form the γ-lactone ring from a 1,4-diol precursor. lookchem.com While not explicitly reported for this compound itself, this represents a viable and proposed pathway for its synthesis.

Various lactonization methods are available to the synthetic chemist, each with its own advantages:

Acid- or Base-Catalyzed Cyclization: Direct intramolecular esterification of hydroxy acids.

Yamaguchi Esterification: A powerful method for forming esters and macro-lactones. wikipedia.org

Corey-Nicolaou Macrolactonization: Another effective method for large ring lactones. wikipedia.org

Oxidative Lactonization: Methods like the one using TEMPO, which oxidize a diol to the corresponding lactone. lookchem.com

The introduction of the alkyl side chain and the control of stereochemistry at the C-4 and C-5 positions of the butanolide ring are critical challenges in this compound synthesis. Stereoselective alkylation provides a powerful tool to address this. This can be achieved through the use of chiral auxiliaries or by controlling the geometry of an enolate. researchgate.net

A prominent example is the use of Evans' chiral auxiliaries. In the synthesis of related lactones rubrenolide and rubrynolide, an Evans alkylation was employed to stereoselectively introduce an allyl group, which later becomes part of the side chain. lookchem.com This method establishes a key stereocenter early in the synthesis with high diastereoselectivity.

Another effective strategy involves the stereoselective alkylation of a lactone enolate. The dianion of a β-hydroxy lactone enolate can be reacted with an aldehyde in a highly stereoselective manner. researchgate.netmolaid.com This approach has been successfully applied in the asymmetric total synthesis of marliolide, another butanolide natural product. researchgate.net This methodology could be adapted for this compound synthesis, where the enolate of a suitable lactone precursor is alkylated with a long-chain electrophile to install the side chain with the correct stereochemistry.

The general principle of these methods is outlined below:

Alkylation Strategy Key Reagents/Features Outcome Example Application (Related Lactones)
Evans Asymmetric AlkylationChiral oxazolidinone auxiliary, strong base (e.g., LDA), alkyl halideHigh diastereoselectivity in C-C bond formationSynthesis of rubrenolide/rubrynolide lookchem.com
Substrate-Controlled Alkylationβ-hydroxy lactone enolate (dianion), aldehyde electrophileHigh diastereoselectivity based on existing stereocentersSynthesis of marliolide researchgate.net

These stereoselective alkylation methods are crucial for constructing the chiral framework of obtusilactones efficiently and with high stereochemical control.

Olefination reactions are indispensable for forming carbon-carbon double bonds and are frequently used in the total synthesis of natural products to connect complex fragments. researchgate.nettotal-synthesis.com The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is particularly valuable as it typically provides excellent E-selectivity for the resulting alkene and uses phosphonate (B1237965) reagents whose byproducts are easily removed. uchicago.eduorganic-chemistry.org

In the context of synthesizing Lauraceae lactones, the HWE reaction is a key strategy for constructing the long aliphatic side chain. lookchem.com A retrosynthetic analysis often breaks the molecule into the lactone core (as an aldehyde) and the side chain (as a phosphonate ylide).

In a synthetic approach towards rubrenolide and rubrynolide, an HWE olefination was used to couple a phosphonate, derived from the side chain, with an aldehyde representing the lactone core precursor. lookchem.com This reaction effectively constructed the full carbon skeleton of the molecule. The HWE reaction is known for its reliability and functional group tolerance, making it suitable for use with complex intermediates in natural product synthesis. lookchem.com

Other olefination reactions could also be applied:

Wittig Reaction: The classic method using phosphonium (B103445) ylides. Stereoselectivity can be an issue, but it is a powerful C=C bond-forming tool. total-synthesis.com

Julia Olefination: This reaction typically provides excellent E-selectivity and is another strong candidate for constructing the side chain. organic-chemistry.org

Tebbe Olefination: Useful for methylenation of esters and ketones, it could be employed to install the exocyclic methylene (B1212753) group on the lactone ring. numberanalytics.com

The choice of olefination reaction depends on the desired stereochemistry (E/Z) of the double bond and the nature of the substrates. For many this compound analogs, the HWE reaction remains a preferred method due to its predictability and efficiency. lookchem.com

Asymmetric Synthesis Strategies for Enantioselective Production

The biological activity of chiral molecules like obtusilactones is often dependent on their absolute stereochemistry. Therefore, developing enantioselective syntheses to produce a single enantiomer is of paramount importance. nih.gov Asymmetric synthesis aims to create specific stereoisomers by using chiral reagents, catalysts, or starting materials. nih.gov

Several strategies can be envisioned or have been applied to the asymmetric synthesis of obtusilactones and related compounds:

Chiral Pool Synthesis: This approach utilizes readily available chiral molecules from nature as starting materials. For example, D-ribose has been used as a chiral starting material to synthesize the β-hydroxyl γ-methyl butyrolactone core found in some natural butanolides. researchgate.net Similarly, L-ascorbic acid has served as a starting point for the synthesis of rubrenolide and rubrynolide precursors. lookchem.com

Auxiliary-Controlled Reactions: As mentioned in section 4.2.2, chiral auxiliaries, such as Evans oxazolidinones, can be attached to the substrate to direct the stereochemical outcome of reactions like alkylations. lookchem.com The auxiliary is then removed later in the synthesis.

Catalytic Asymmetric Reactions: This is one of the most efficient methods, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Key examples applicable to this compound synthesis include:

Asymmetric CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst to reduce ketones to alcohols with high enantioselectivity. This was a key step in the synthesis of rubrenolide and rubrynolide to set a critical stereocenter. lookchem.com

Sharpless Asymmetric Epoxidation: This reaction can create chiral epoxides from allylic alcohols, which are versatile intermediates for further transformations. researchgate.net

Asymmetric Allylation: Brown's enantioselective allylation reactions are powerful tools for creating chiral homoallylic alcohols, which can be precursors to the lactone core. nih.gov

A comparison of these strategies is presented below:

Asymmetric Strategy Principle Advantages Potential Application in this compound Synthesis
Chiral PoolUse of naturally occurring chiral starting materials.Readily available, well-defined stereochemistry.Synthesis of the butyrolactone core from sugars (e.g., D-ribose). researchgate.net
Chiral AuxiliaryCovalent attachment of a chiral molecule to guide a reaction.High diastereoselectivity, reliable.Stereoselective alkylation to form the C-C bond for the side chain. lookchem.com
Asymmetric CatalysisUse of a substoichiometric amount of a chiral catalyst.High efficiency, atom economy.Enantioselective reduction of a ketone precursor (CBS reduction). lookchem.com

These strategies provide a powerful toolkit for the enantioselective production of obtusilactones, enabling the synthesis of specific stereoisomers for biological evaluation.

Biomimetic Synthesis Hypotheses and Experimental Validation Related to Natural Biosynthesis

Biomimetic synthesis is a field of chemistry that seeks to mimic nature's synthetic strategies. nih.govresearchgate.net It involves designing laboratory syntheses that parallel proposed biosynthetic pathways. escholarship.org This approach can provide not only an efficient route to a natural product but also evidence to support or refute a biosynthetic hypothesis.

The biosynthesis of Lauraceae lactones like this compound is believed to proceed from fatty acid precursors. These precursors undergo a series of enzymatic oxidations, cyclizations, and rearrangements to form the final lactone structure. While a specific biomimetic synthesis for this compound has not been extensively detailed in the literature, hypotheses can be drawn from the synthesis of related compounds and general biosynthetic principles.

A plausible biomimetic hypothesis for this compound formation would involve the enzyme-catalyzed oxidation of a long-chain unsaturated fatty acid. This could generate hydroxy or epoxy intermediates that are poised for intramolecular cyclization to form the γ-lactone ring. The stereochemistry would be controlled by the specific enzymes involved in the pathway.

Experimental validation for such hypotheses often comes from laboratory syntheses that mimic key proposed steps. For example, the synthesis of preuisolactone A, a complex fungal lactone, was achieved through a biomimetic cascade of reactions including a [5+2] cycloaddition and an oxidative lactonization. nih.gov This laboratory synthesis provided strong support for the proposed biosynthetic origin of the natural product.

In the context of Lauraceae lactones, biosynthetic investigations of related compounds like rubrynolide have been undertaken to understand their origins. dntb.gov.ua A biomimetic approach to this compound might involve:

Polyene Cyclization Cascade: Mimicking the cyclization of a linear polyene precursor, a common strategy in terpene biosynthesis, could be explored if a polyketide pathway is involved.

Oxidative Cyclization: A laboratory synthesis could employ selective oxidizing agents to mimic enzymatic oxidation, triggering a lactonization cascade from a suitable fatty acid-like precursor. For instance, acid-catalyzed isomerization of a strained lactone precursor has been used to achieve the biomimetic synthesis of azorellolide. escholarship.org

While still a developing area for obtusilactones specifically, biomimetic synthesis offers a powerful conceptual framework for designing novel and efficient synthetic routes that draw inspiration from nature's own elegant solutions.

Rational Design and Chemical Synthesis of this compound Derivatives and Analogs for Structure-Activity Relationship Studies

The exploration of this compound and its related compounds has spurred investigations into the synthesis of various derivatives and analogs to understand their structure-activity relationships (SAR). These studies are crucial for identifying the key structural features responsible for their biological activities and for the development of new compounds with enhanced potency or selectivity.

Research into the chemical space around the this compound core has involved modifications at various positions of the γ-lactone ring and the aliphatic side chain. While a comprehensive SAR study on a wide range of systematically designed this compound analogs is not extensively documented in a single source, a collective analysis of published total syntheses and biological evaluations of related natural and synthetic lactones provides valuable insights.

Several members of the Lauraceae family of plants produce a variety of γ-lactones, including obtusilactones, litsenolides, and mahubanolides, which share a common structural framework. The total synthesis of these related natural products has been a subject of interest, providing access to these molecules and potential precursors for analog development. acs.org

Studies on this compound analogs have revealed that their cytotoxic effects are a significant area of interest. For instance, this compound analogs have been characterized from various genera like Lindera, Machilus, and Cinnamomum and have demonstrated in vitro and in vivo cytotoxic activities against various cancer cell lines, including HeLa cells. nih.gov

The biological activity of this compound A has been noted, and it belongs to the broader class of α-methylene-γ-lactones, a structural motif known for its biological properties. researchgate.net The synthesis and biological evaluation of new α-methylene-γ-butyrolactone derivatives have been pursued to explore their potential as therapeutic agents. dntb.gov.ua

A computational study on the interaction of this compound B and related butanolide lactones with the barrier-to-autointegration factor 1 (BAF1) has provided insights into the potential molecular targets and the importance of the butanolide structure for this interaction. acs.org Further research has shown that this compound B can specifically interact with BAF, leading to the suppression of VRK1-mediated BAF phosphorylation and subsequent cell cycle arrest, highlighting a novel anti-cancer strategy. researchgate.net

Investigations into the anticancer mechanisms of this compound A have revealed its ability to induce apoptosis in human lung cancer cells. This is achieved through the inhibition of mitochondrial Lon protease and the activation of DNA damage checkpoints. nih.gov Molecular docking analyses suggest that this compound A interacts with key residues in the active site of the Lon protease. nih.gov

The following tables summarize the structural features of some this compound-related compounds and their reported biological activities, providing a basis for understanding their structure-activity relationships.

Table 1: this compound Analogs and Related Natural Products

Compound NameSource/TypeKey Structural Features
This compound ANatural Productα-methylene-γ-lactone with a C13 alkyl chain
This compound BNatural ProductButanolide derivative
IsozuihoenalideNatural ProductThis compound analog
RubrynolideNatural Productγ-lactone with a C17 hydrocarbon chain
RubrenolideNatural Productγ-lactone with a C17 hydrocarbon chain
LitsenolidesNatural ProductRelated Lauraceae lactones
MahubanolidesNatural ProductRelated Lauraceae lactones

Table 2: Biological Activity of this compound and Related Compounds

CompoundBiological ActivityCell Line/TargetReference
This compound AInduces apoptosis, inhibits mitochondrial Lon protease, activates DNA damage checkpointsHuman lung cancer cells nih.gov
This compound BInteracts with Barrier-to-Autointegration Factor (BAF), induces tumor cell deathCancer cells acs.orgresearchgate.net
This compound analogsCytotoxic activityHeLa cells and other cancer cell lines nih.gov
α-methylene-γ-butyrolactone derivativesGeneral biological activityNot specified dntb.gov.ua

The available data suggests that the α,β-unsaturated lactone moiety is a critical pharmacophore for the cytotoxic activity of these compounds. Modifications to the length and saturation of the alkyl side chain, as well as the stereochemistry of the chiral centers, are expected to significantly influence their biological profile. However, a more systematic study involving the synthesis and biological testing of a wider array of this compound analogs is necessary to establish a detailed and predictive SAR model.

Molecular Mechanisms of Biological Activity in Preclinical and in Vitro Models

Anticancer Mechanisms of Action

Obtusilactone A, a compound isolated from Cinnamomum kotoense, has been identified as a potent inhibitor of the human mitochondrial Lon protease (LonP1). nih.gov LonP1 is an ATP-dependent protease crucial for mitochondrial proteostasis, responsible for degrading misfolded, damaged, or oxidized proteins within the mitochondrial matrix. nih.govtandfonline.commdpi.com Its upregulation in certain cancer cells, such as non-small-cell lung cancer (NSCLC), highlights its significance as a potential therapeutic target. nih.gov The inhibition of LonP1 by this compound A disrupts mitochondrial homeostasis, leading to the accumulation of damaged proteins, increased oxidative stress, and ultimately, cell death, making it a focal point of anticancer research. nih.gov

Molecular docking studies have elucidated the interaction between this compound A and the active site of the Lon protease. nih.govnih.gov These computational analyses predict that the carbonyl group of this compound A's γ-lactone moiety forms hydrogen bonds with key amino acid residues within the LonP1 active site, specifically Ser855 and Lys898. nih.govnih.gov This interaction is believed to be fundamental to the inhibitory effect of this compound A on the proteolytic activity of LonP1. nih.govnih.gov The specific binding to these residues blocks the enzyme's normal function, initiating a cascade of events that contribute to the compound's cytotoxic effects on cancer cells. nih.gov

Table 1: Molecular Interactions of LonP1 Inhibitors

Compound Target Protein Key Interacting Residues Interaction Type Reference
This compound A LonP1 Ser855, Lys898 Hydrogen Bonds nih.govnih.gov

A primary consequence of LonP1 inhibition by this compound A in cancer cells is the induction of apoptosis, or programmed cell death. nih.gov Research has demonstrated that treatment of NSCLC cells with this compound A leads to the activation of caspase-3, a critical executioner caspase in the apoptotic pathway. nih.govnih.gov The downregulation of Lon protease activity, either through inhibitors like this compound A or by other means, triggers this caspase-3-mediated apoptosis. nih.gov This finding directly links the inhibition of a key mitochondrial protease to the activation of the cellular machinery responsible for dismantling the cell, a hallmark of effective anticancer agents. nih.govplos.org

In addition to its role as a LonP1 inhibitor, this compound A also functions as a DNA damaging agent. nih.gov Treatment with this compound has been shown to cause DNA double-strand breaks, which in turn activates cellular DNA damage response (DDR) pathways. nih.gov This activation is evidenced by the phosphorylation of key checkpoint proteins. nih.gov Specifically, studies have observed increased phosphorylation of histone H2AX (producing γH2AX), Nbs1, and Chk2 in NSCLC cells following exposure to this compound A. nih.gov The phosphorylation of these proteins is a critical step in signaling the presence of DNA damage and arresting the cell cycle to allow for repair or, if the damage is too severe, to initiate apoptosis. nih.govnih.govresearchgate.netresearchgate.net This dual action of inhibiting mitochondrial protein quality control and inducing DNA damage makes this compound A a compound with a multi-pronged approach to cancer cell cytotoxicity. nih.gov

Table 2: Markers of DNA Damage Checkpoint Activation by this compound A

Protein Marker Post-Translational Modification Cellular Response Reference
H2AX Phosphorylation (γH2AX) DNA Damage Signaling, Repair Protein Recruitment nih.govnih.gov
Nbs1 Phosphorylation Component of MRN complex, DNA Damage Recognition nih.gov

The primary function of LonP1 is to maintain mitochondrial protein homeostasis by degrading abnormal proteins. tandfonline.commdpi.com The inhibition of LonP1's proteolytic activity by this compound A disrupts this essential quality control mechanism. nih.gov Consequently, this leads to the accumulation of misfolded or damaged proteins within the mitochondria. nih.gov This buildup of dysfunctional proteins can impair mitochondrial function, leading to increased oxidative stress and the release of pro-apoptotic factors, further contributing to the cell's demise. researchgate.netelifesciences.orgumich.edu

This compound B, another butanolide derivative, exhibits its anticancer effects through a distinct molecular target: the Barrier-to-Autointegration Factor 1 (BAF1). nih.govresearchgate.net BAF1 is a highly conserved DNA-binding protein involved in critical nuclear functions, including the reformation of the nuclear envelope after mitosis. nih.govresearchgate.netwikipedia.org It is often overexpressed in various cancer cells, making it a viable therapeutic target. nih.govresearchgate.net

This compound B acts as a small-molecule inhibitor by directly binding to BAF1. nih.govresearchgate.netnih.gov This binding interferes with the normal dynamics of the nuclear envelope by suppressing the phosphorylation of BAF1 by vaccinia-related kinase 1 (VRK1). nih.govresearchgate.net The VRK1-mediated phosphorylation of BAF1 is a necessary step for the dissociation of the nuclear envelope from DNA, allowing cells to progress through the cell cycle. nih.govresearchgate.net By inhibiting this phosphorylation, this compound B effectively blocks cell cycle progression and potently induces tumor cell death. nih.gov Computational studies suggest that the long alkyl side chain of this compound B fits into a groove on the BAF1 protein surface, while the exomethylene-γ-lactone portion occupies a pocket that includes the Ser-4 phosphorylation site, thereby hindering its accessibility to VRK1. nih.gov This targeted inhibition of a key component of the nuclear envelope represents a novel approach to cancer therapy. nih.gov

Targeting Barrier-to-Autointegration Factor 1 (BAF1) by this compound B

Suppression of Vaccinia-Related Kinase 1 (VRK1)-Mediated BAF1 Phosphorylation

This compound B has been identified as an inhibitor of the phosphorylation of Barrier-to-Autointegration Factor 1 (BAF1) by Vaccinia-Related Kinase 1 (VRK1) nih.govresearchgate.netresearchgate.netnih.gov. This inhibitory action is central to its anticancer properties nih.gov. BAF1 is a crucial DNA-binding protein involved in the reformation of the nuclear envelope after mitosis nih.govresearchgate.netnih.gov. The phosphorylation of BAF1 by VRK1 is a key regulatory step in this process researchgate.net. Specifically, VRK1 phosphorylates the N-terminus of BAF1 at serine 4 (Ser-4) and threonine 3 (Thr-3) nih.govmolbiolcell.org. This phosphorylation event modulates the interaction between BAF1 and DNA researchgate.netmolbiolcell.org.

By binding directly to BAF1, this compound B obstructs the phosphorylation site, thereby suppressing the enzymatic activity of VRK1 on BAF1 nih.govresearchgate.netresearchgate.net. Molecular modeling suggests that the lactone moiety of this compound B is vital for this interaction, positioning itself within a glycine-rich groove on the BAF1 protein surface that includes the Ser-4 phosphorylation site nih.gov. This suppression of BAF1 phosphorylation disrupts the normal dynamics of the nuclear envelope, leading to the inhibition of cancer cell growth and induction of cell death nih.govresearchgate.net.

Disruption of Nuclear Envelope Dynamics and Integrity

The nuclear envelope (NE) is a critical structure that separates the nuclear contents from the cytoplasm and plays a fundamental role in organizing the genome mdpi.com. The integrity and dynamic remodeling of the NE are essential for processes such as mitosis and DNA repair nih.govresearchgate.netnih.gov. BAF1 is a key protein in maintaining NE integrity, tethering chromatin to the inner nuclear membrane through its interactions with both DNA and LEM-domain proteins nih.gov.

This compound B's inhibition of VRK1-mediated BAF1 phosphorylation directly impacts these functions nih.gov. The phosphorylation of BAF1 by VRK1 is necessary for the proper reassembly of the nuclear envelope following cell division nih.gov. When this phosphorylation is blocked by this compound B, the normal disassembly and reassembly of the nuclear envelope are disrupted, leading to abnormal nuclear morphology nih.govnih.gov. This disruption of NE dynamics contributes to the anti-proliferative effects of this compound B in cancer cells nih.gov. The loss of proper NE compartmentalization can lead to unregulated mixing of nuclear and cytosolic components, resulting in DNA damage and genomic instability researchgate.net.

Inhibition of Cell Cycle Progression in Cancer Cells

The disruption of nuclear envelope dynamics and the suppression of BAF1 phosphorylation by this compound B ultimately lead to the inhibition of cell cycle progression in cancer cells nih.gov. The proper functioning of the nuclear envelope is intrinsically linked to the cell cycle, particularly during mitosis when the nuclear envelope breaks down and reforms nih.gov. By interfering with this process, this compound B can induce a halt in the cell cycle, preventing cancer cells from dividing and proliferating nih.gov. This action blocks the growth of cancer cells and can trigger cell death pathways nih.govresearchgate.net.

Direct Binding Studies with BAF1 Protein and Affinity Constant Determination (e.g., K_D)

Direct interaction between this compound B and the BAF1 protein has been experimentally confirmed nih.govresearchgate.net. These binding studies have been crucial in elucidating the mechanism of action of this compound B. The affinity of this interaction has been quantified by determining the equilibrium dissociation constant (K_D), which is a measure of the strength of the binding between a ligand and its target malvernpanalytical.com.

For this compound B and purified BAF1 protein, the affinity constant (K_D) has been calculated to be 1.39 μM nih.govresearchgate.net. This value indicates a relatively strong and specific interaction between the small molecule and the protein. Molecular modeling studies have further detailed this interaction, suggesting that the exomethylene-γ-lactone moiety of this compound B occupies a pocket that includes the Ser-4 phosphorylation site of BAF1, while its long alkyl side chain extends into a small groove on the protein surface nih.govnih.gov. This direct binding is the basis for the subsequent inhibition of BAF1 phosphorylation and the resulting biological effects nih.govresearchgate.netnih.gov.

Binding Affinity of this compound B to BAF1 Protein
CompoundTarget ProteinAffinity Constant (K_D)
This compound BBAF11.39 μM

Induction of Reactive Oxygen Species (ROS)-Mediated Apoptosis (e.g., by Isothis compound A)

Isothis compound A, another butanolide compound, has been shown to induce apoptosis in various cancer cell lines through the generation of reactive oxygen species (ROS) nih.govnih.govacs.orgaacrjournals.org. ROS are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cell structures, leading to programmed cell death, or apoptosis nih.govaacrjournals.org.

In human breast cancer cells (MCF-7 and MDA-MB-231) and human hepatoma cells (Hep G2), isothis compound A treatment leads to a transient increase in intracellular ROS levels nih.govnih.govaacrjournals.org. This increase in ROS is a critical mediator of the subsequent apoptotic events nih.govnih.govaacrjournals.org. The involvement of ROS is confirmed by studies where the use of ROS scavengers, such as N-acetyl-L-cysteine (NAC), significantly blocked isothis compound A-induced apoptosis nih.govacs.orgaacrjournals.org. In Hep G2 cells, the source of this ROS production has been linked to the activation of NADPH oxidase nih.gov.

The ROS-mediated apoptosis triggered by isothis compound A involves the mitochondrial pathway, characterized by changes in the Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3 nih.govnih.govaacrjournals.org.

Role of ASK1/JNK/p38 Signaling Pathways

The generation of ROS by isothis compound A activates the Apoptosis signal-regulating kinase 1 (ASK1) signaling pathway nih.govaacrjournals.org. ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family that is activated by various cellular stresses, including oxidative stress nih.govnih.govresearchgate.netembopress.org. Once activated, ASK1 phosphorylates and activates downstream kinases, including c-Jun NH(2)-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) nih.govaacrjournals.orgnih.govnih.govembopress.org.

In the context of isothis compound A-induced apoptosis, the enhancement of ROS leads to the activation of ASK1, which in turn results in the increased activation of JNK and p38 nih.govaacrjournals.org. The activation of the JNK/p38 signaling pathways is a crucial step in the apoptotic process initiated by isothis compound A nih.govnih.gov. The use of antioxidants has been shown to inhibit the dephosphorylation of ASK1 at Ser(967), preventing its activation and subsequent apoptosis nih.gov. Furthermore, blocking ASK1 expression using small interfering RNA (siRNA) completely suppresses the apoptotic effects of isothis compound A, confirming the critical role of this pathway nih.govaacrjournals.org. The sustained activation of JNK and p38 is often associated with pro-apoptotic signals nih.govnih.govembopress.org.

Mechanisms of Cell Cycle Arrest

In addition to inducing apoptosis, isothis compound A has been shown to cause cell cycle arrest in cancer cells, specifically at the G2/M phase nih.govaacrjournals.org. This cell cycle blockade is a key component of its anticancer activity. The arrest in the G2/M phase prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation nih.gov.

The molecular mechanisms underlying this cell cycle arrest involve the modulation of several key regulatory proteins nih.gov. Treatment with isothis compound A leads to an increased expression of the cyclin-dependent kinase inhibitor p21 nih.govaacrjournals.org. The p21 protein plays a crucial role in cell cycle regulation by inhibiting the activity of cyclin-CDK complexes mdpi.com.

Concurrently, isothis compound A treatment results in a reduction in the levels of several proteins that promote G2/M progression, including cyclin A, cyclin B1, cdc2 (also known as CDK1), and cdc25C nih.govaacrjournals.org. Cyclin B1, in complex with cdc2, is the primary driver of entry into mitosis. The phosphatase cdc25C activates the cdc2-cyclin B1 complex. Therefore, the downregulation of these proteins, coupled with the upregulation of p21, effectively halts the cell cycle at the G2/M transition nih.gov. Furthermore, isothis compound A enhances the levels of the inactivated, phosphorylated forms of cdc2 and cdc25C, further contributing to the cell cycle block nih.govaacrjournals.org.

Effect of Isothis compound A on Cell Cycle Regulatory Proteins
ProteinEffect of Isothis compound A TreatmentRole in Cell Cycle
p21Increased expressionInhibits cyclin-CDK complexes, leading to cell cycle arrest.
Cyclin AReduced amountPromotes G2 phase progression.
Cyclin B1Reduced amountForms a complex with cdc2 to drive entry into mitosis.
cdc2 (CDK1)Reduced amount and increased inhibitory phosphorylationKey kinase for entry into mitosis.
cdc25CReduced amount and increased inhibitory phosphorylationActivates the cdc2-cyclin B1 complex.

In Vitro Cytotoxicity and Genotoxicity Studies (e.g., DNA fragmentation in specific cell lines or model organisms)

In vitro studies have demonstrated that this compound A exhibits cytotoxic and genotoxic effects in specific cancer cell lines. Research has shown that this compound A, along with (-)-sesamin, can induce apoptosis in human non-small-cell lung cancer (NSCLC) cell lines, including H1299, A549, and H1437. nih.govnih.gov The underlying mechanism for this cytotoxicity is partly attributed to the inhibition of the mitochondrial Lon protease, an enzyme that is often upregulated in cancer cells. nih.gov

A key aspect of this compound A's genotoxicity is its ability to cause DNA double-strand breaks. nih.govnih.gov This damage to the DNA activates cellular checkpoint responses, which can halt the cell cycle and ultimately lead to programmed cell death, or apoptosis. nih.gov The neutral comet assay, a method for detecting DNA double-strand breaks, has been used to confirm this effect in H1299 cells treated with this compound A. nih.gov The resulting DNA fragmentation is a hallmark of apoptosis. These studies indicate that this compound A's anticancer activity is mediated through at least two pathways: the inhibition of a key mitochondrial enzyme and the induction of significant DNA damage. nih.gov

Cell LineEffect of this compound AMethod of Detection
H1299 (human non-small-cell lung cancer)Induces DNA double-strand breaks and apoptosisNeutral Comet Assay
A549 (human non-small-cell lung cancer)Induces apoptosisNot specified
H1437 (human non-small-cell lung cancer)Induces apoptosisNot specified

Osteogenic Differentiation Modulation by this compound A

This compound A has been identified as a modulator of osteogenic differentiation, the process by which stem cells develop into bone-forming cells called osteoblasts. mdpi.comresearchgate.net This suggests its potential as a therapeutic agent for bone regeneration.

Preclinical studies have shown that this compound A possesses biocompatibility and can stimulate the osteogenesis of bone marrow-derived mesenchymal stem cells (BMSCs). mdpi.com BMSCs are multipotent stromal cells that can differentiate into various cell types, including osteoblasts. mdpi.com this compound A has been observed to promote the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation, and to facilitate the mineralization of BMSCs, a key step in bone formation. mdpi.comresearchgate.net

The stimulatory effect of this compound A on osteogenesis is associated with the upregulation of key osteogenic marker genes. mdpi.com In vitro studies have demonstrated that treatment of BMSCs with this compound A enhances the expression of Bone Morphogenetic Protein 2 (BMP2) and Runt-related transcription factor 2 (Runx2). mdpi.com BMP2 is a growth factor that plays a crucial role in the development of bone and cartilage, and it is known to activate the transcription factor Runx2. mdpi.comnih.gov Runx2 is considered a master regulator of osteoblast differentiation. mdpi.comnih.gov By increasing the expression of these critical genes, this compound A effectively promotes the molecular cascade that leads to bone formation. mdpi.com

Gene MarkerEffect of this compound A in BMSCsFunction
BMP2UpregulationInduces osteogenic differentiation
Runx2UpregulationMaster transcription factor for osteoblast differentiation
Alkaline Phosphatase (ALP)Increased activityEarly marker of osteoblast differentiation

Anti-inflammatory Pathways Investigations for this compound A

While direct and extensive research into the specific anti-inflammatory pathways of this compound A is limited, the broader class of compounds to which it belongs, butenolides and butanolide lactones, has demonstrated anti-inflammatory properties in various in vitro models. mdpi.comresearchgate.netnih.govnih.gov

Studies on various butenolides have shown their ability to inhibit the production of key inflammatory mediators. mdpi.comnih.gov For instance, certain butenolides isolated from marine-derived Streptomyces species have been found to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. mdpi.comresearchgate.net The mechanism for this often involves the downregulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov Given that this compound A is a butanolide, it is plausible that it may exert anti-inflammatory effects through similar mechanisms, although specific studies on this compound A are needed to confirm this.

Antimicrobial Activity Evaluations for this compound A

Specific in vitro evaluations of the antimicrobial activity of this compound A are not extensively documented in the available scientific literature. However, the general class of lactones, and more specifically butenolides, has been recognized for its antimicrobial potential against a range of pathogens. tandfonline.comnih.govmdpi.com

Various natural and synthetic lactones have been shown to exhibit activity against both bacteria and fungi. nih.govmdpi.com For example, some sesquiterpene lactones have demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. tandfonline.commdpi.com Antifungal activity against species such as Candida albicans and Aspergillus niger has also been reported for some butenolide derivatives. tandfonline.com The antimicrobial action of these compounds is often associated with the α,β-unsaturated lactone moiety, which can react with biological nucleophiles. While these findings suggest that this compound A may possess antimicrobial properties, dedicated studies are required to determine its specific spectrum of activity and minimum inhibitory concentrations (MICs).

Broader Enzyme Inhibition Studies and Target Identification

In vitro studies have identified this compound A as a potent inhibitor of human mitochondrial Lon protease, an ATP-dependent serine protease crucial for mitochondrial quality control and the degradation of misfolded or damaged proteins. nih.govnih.gov Through enzyme-based screening, this compound A was found to inhibit the proteolytic activity of Lon protease in a dose-dependent manner. unimore.it The half-maximal inhibitory concentration (IC50) for this inhibition was determined to be 34.1 μM. nih.govnih.gov

Molecular docking analyses have provided further insight into the mechanism of inhibition, suggesting that this compound A interacts directly with the active site of the Lon protease. nih.gov The analysis predicted that the compound forms interactions with key amino acid residues, specifically Ser855 and Lys898, within the enzyme's active site. nih.gov This binding is believed to be responsible for the observed inhibition of the protease's function. nih.gov The inhibition of Lon protease by this compound A in cancer cells leads to the accumulation of its substrates, which can trigger downstream apoptotic pathways. nih.govunimore.it

CompoundTarget EnzymeInhibitory Concentration (IC50)Key Interacting Residues (Predicted)
This compound AMitochondrial Lon Protease34.1 μMSer855, Lys898

Receptor Binding Investigations

Research has demonstrated that this compound B directly targets and binds to the barrier-to-autointegration factor 1 (BAF1), a highly conserved DNA-binding protein involved in nuclear assembly, chromatin organization, and cell cycle progression. nih.govresearchgate.netwikipedia.org This specific binding event has a significant functional consequence: it suppresses the phosphorylation of BAF1 at the Ser-4 position, a reaction mediated by the vaccinia-related kinase 1 (VRK1). nih.govnih.gov By preventing this phosphorylation, this compound B inhibits the subsequent dissociation of the nuclear envelope from DNA, which is a necessary step for cells to proceed through the cell cycle. nih.gov

The precise nature of this interaction has been elucidated through computational studies. researchgate.netnih.gov Molecular models of this compound B bound to the crystal structure of BAF1 have been developed to delineate the binding site and configuration. researchgate.net These models show that the long endoolefinic alkyl side chain of this compound B extends into a small groove on the surface of the BAF1 protein. researchgate.netnih.gov Concurrently, the adjacent exomethylene-γ-lactone moiety of the compound occupies a pocket that includes the Ser-4 phosphorylation site, sterically hindering its access to VRK1. researchgate.netnih.gov This direct binding and subsequent inhibition of phosphorylation represent a key mechanism of this compound B's biological activity. nih.gov

CompoundBinding TargetBinding Site Details (from computational models)Functional Outcome of Binding
This compound BBarrier-to-Autointegration Factor 1 (BAF1)Alkyl side chain in a surface groove; lactone moiety in a pocket near the Ser-4 phosphorylation site.Inhibition of VRK1-mediated BAF1 phosphorylation.

Structure Activity Relationship Sar Studies of Obtusilactones and Their Analogs

Influence of Alkyl Chain Length on Biological Activity and Target Binding

The length and nature of the alkyl side chain are critical modulators of the biological activity of obtusilactones and related compounds. This lipophilic tail plays a significant role in how the molecule interacts with its biological targets and cellular membranes. For instance, in the case of Obtusilactone B, its long endoolefinic alkyl side chain extends into a small groove on the surface of its target protein, the Barrier-to-Autointegration Factor 1 (BAF1). researchgate.net This interaction is crucial for the binding and subsequent inhibition of the protein's function. researchgate.net

Studies on various classes of bioactive molecules have consistently shown that modifying the alkyl chain length can dramatically alter efficacy. The lipophilicity conferred by the alkyl chain influences the molecule's ability to traverse cellular membranes and can affect its incorporation into the plasma membrane. nih.govresearchgate.net Research on other compounds demonstrates that there is often an optimal chain length for maximum activity; chains that are too short may not establish sufficient hydrophobic interactions with the target, while excessively long chains can lead to decreased solubility or poor cellular uptake. nih.gov Obtusilactones found in nature exhibit this variation, with compounds featuring C17 or C21 chains having been isolated. researchgate.net This natural diversity suggests that the alkyl chain length is a key determinant of the specific biological profile of each this compound analog.

Critical Role of the Exocyclic Methylene (B1212753) Group in Mechanistic Interactions

A defining structural feature of many bioactive butanolides, including the obtusilactones, is the α,β-unsaturated lactone, which incorporates an exocyclic methylene group. This reactive moiety is considered a positive element for protein binding and is integral to the molecule's mechanism of action. researchgate.net The exocyclic double bond acts as a Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues, such as cysteine, within the target protein.

This covalent bonding capability is a key factor in the irreversible inhibition of certain enzymes and proteins. In computational models of this compound B binding to BAF1, the exomethylene-γ-lactone moiety is shown to occupy a critical pocket near the protein's phosphorylation site. researchgate.net It has been observed that compounds lacking this exocyclic methylene group generally form less stable complexes with their target proteins, underscoring its importance for potent biological activity. researchgate.net

Impact of Stereochemistry on Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental factor governing the interaction between a drug and its biological target. mhmedical.com The majority of natural products are chiral and are biosynthesized in an enantiomerically pure form, meaning that stereochemistry plays a pivotal role in their biological function. nih.gov Different stereoisomers (molecules with the same chemical formula and connectivity but different spatial arrangements) can exhibit vastly different potency, selectivity, and metabolic profiles. nih.gov

The specific 3D shape of a molecule determines its ability to fit into the binding site of a receptor or enzyme, much like a key fits into a lock. For many classes of natural compounds, such as sesquiterpene lactones, it has been shown that even subtle changes in stereochemistry can lead to significant differences in biological activity. nih.gov For instance, studies on other chiral compounds have demonstrated that one enantiomer can be highly active while its mirror image is inactive or even exhibits an entirely different, sometimes toxic, effect. nih.gov This principle of stereospecificity is critical in drug development, as the biological activity of obtusilactones and their analogs is intrinsically linked to their precise three-dimensional structure.

Comparative Structure-Activity Profiling of this compound A, this compound B, and Isothis compound A

While this compound A, this compound B, and Isothis compound A share a common butanolide core, their distinct structural nuances lead to different biological activities and mechanisms of action. These differences highlight the sensitivity of biological systems to minor chemical modifications.

This compound A has been identified as an inhibitor of the human mitochondrial Lon protease, an enzyme often upregulated in non-small-cell lung cancer cells. nih.gov Its anticancer activity is also attributed to its ability to cause DNA double-strand breaks and activate DNA damage checkpoints, ultimately inducing apoptosis. nih.gov

This compound B , in contrast, specifically targets the Barrier-to-Autointegration Factor (BAF1). researchgate.net By binding to BAF1, it prevents its phosphorylation, a step necessary for the progression of the cell cycle. This action disrupts nuclear envelope dynamics and potently induces tumor cell death. researchgate.net

Isothis compound A , a structural isomer of this compound A, exhibits yet another mechanism. It has been found to up-regulate the expression of death receptor 5 (DR5) in hepatoma cells, sensitizing them to apoptosis.

The table below summarizes the distinct biological targets and mechanisms of these three related compounds.

CompoundMolecular FormulaBiological Target(s)Mechanism of Action
This compound A C₁₉H₃₂O₃Mitochondrial Lon protease; DNAInhibits Lon protease; causes DNA damage and activates damage checkpoints. nih.gov
This compound B C₂₁H₃₄O₃Barrier-to-Autointegration Factor 1 (BAF1)Suppresses BAF1 phosphorylation, blocking cell cycle progression. researchgate.net
Isothis compound A C₁₉H₃₂O₃Death Receptor 5 (DR5) pathwayUp-regulates the expression of DR5 in cancer cells.

This comparative analysis reveals that subtle structural differences, such as variations in the alkyl chain or stereochemistry, can direct these molecules toward distinct cellular targets, resulting in different downstream biological effects.

Future Research Directions and Translational Potential in Basic Sciences

Computational Modeling and In Silico Drug Design for Obtusilactone-Based Therapeutics

The advancement of computational chemistry and computer-aided drug design (CADD) offers a powerful, efficient, and cost-effective approach to accelerate the development of this compound-based therapeutics. nih.govthesciencepublishers.com These in silico methods are instrumental at various stages of the drug discovery pipeline, from identifying and validating targets to optimizing lead compounds. nih.govnih.gov

Molecular docking and dynamics simulations have already provided foundational insights into the interaction between this compound B and its target, the barrier-to-autointegration factor 1 (BAF1). researchgate.netsemanticscholar.org Computational models have successfully delimited the binding site, showing that this compound B fits into a groove on the BAF1 protein surface. researchgate.netresearchgate.net These studies suggest that the γ-lactone ring of the compound is crucial for this interaction, potentially forming a hydrogen bond with Serine-4 on the BAF1 protein. researchgate.net This binding is thought to physically block the site, thereby inhibiting its phosphorylation by the enzyme VRK1, a key step in cell cycle progression. researchgate.netnih.gov

Future in silico research can expand on these findings in several ways:

Virtual Screening: Large chemical libraries can be virtually screened to identify novel compounds with scaffolds similar to this compound that may exhibit enhanced binding affinity and selectivity for BAF1 or other identified targets. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational tools can be used to perform in silico modifications to the this compound structure. plos.org By systematically altering functional groups, researchers can predict how these changes will affect binding affinity and biological activity, guiding the synthesis of more potent and specific derivatives. semanticscholar.org A computational study comparing this compound B to related butanolides found that compounds with a long and flexible alkyl chain generally showed more favorable interaction energies with BAF1. semanticscholar.org

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel this compound derivatives. plos.org This early-stage assessment helps to prioritize compounds with favorable drug-like properties, reducing the likelihood of late-stage failures in the drug development process. nih.gov

These computational strategies provide a rational framework for designing the next generation of this compound-based inhibitors with improved therapeutic profiles. bioascent.com

Identification of Novel Molecular Targets and Signaling Pathways

While the interaction between this compound B and BAF1 is a significant discovery, the full spectrum of molecular targets for the this compound family of compounds is likely broader. researchgate.netnih.gov Identifying these additional targets and their associated signaling pathways is crucial for a comprehensive understanding of their biological effects and for uncovering new therapeutic applications.

Research has already identified other key molecular interactions:

Mitochondrial Lon Protease: this compound A has been identified as an inhibitor of human mitochondrial Lon protease, an enzyme often overexpressed in non-small-cell lung cancer (NSCLC) cells. nih.gov Molecular docking analyses suggest that this compound A interacts with key residues (Ser855 and Lys898) in the active site of the Lon protease. nih.gov

DNA Damage Checkpoints: In addition to inhibiting Lon protease, this compound A can induce DNA double-strand breaks. nih.govnih.gov This activity triggers the activation of DNA damage response pathways, leading to cell cycle arrest and apoptosis, as evidenced by the phosphorylation of checkpoint proteins like H2AX, Nbs1, and Chk2. nih.gov

Future investigations should aim to uncover additional molecular interactions and downstream effects. A key area of focus will be the elucidation of how these compounds modulate complex signaling networks within cancer cells. For instance, lignans (B1203133) isolated from Lindera obtusiloba, the same plant source for some obtusilactones, have been shown to inhibit the IL-6-induced STAT3 signaling pathway. preprints.org Given that STAT3 is a critical transcription factor in many cancers, investigating whether obtusilactones can also modulate the JAK-STAT pathway is a logical next step. mdpi.com

The primary signaling pathways implicated by current research on obtusilactones are those governing cell cycle progression and apoptosis (programmed cell death). mdpi.comresearchgate.net The inhibition of BAF1 phosphorylation by this compound B directly disrupts nuclear envelope dynamics, leading to cell cycle arrest and subsequent tumor cell death. nih.gov Similarly, the activities of this compound A—inhibiting Lon protease and inducing DNA damage—converge on the activation of apoptotic pathways, marked by caspase-3 cleavage. nih.govnih.gov

Development of Chemical Probes for this compound Research

To further explore the molecular targets and mechanisms of action of this compound, the development of specific chemical probes is an essential next step. mskcc.org Chemical probes are modified versions of a bioactive molecule, designed to investigate and manipulate biological systems. mskcc.org They typically incorporate a tag for visualization (like a fluorophore) or affinity purification (like biotin), allowing researchers to track the molecule within cells and identify its binding partners. mdpi.com

Currently, there is a lack of dedicated chemical probes for this compound research. The creation of such tools would significantly advance the field by enabling:

Target Identification and Validation: An this compound probe linked to a biotin (B1667282) tag could be used in pull-down assays with cell lysates. The probe would bind to its target proteins, which could then be isolated and identified using mass spectrometry. This would provide an unbiased method to confirm known targets like BAF1 and Lon protease and to discover novel binding partners.

Cellular Localization Studies: By attaching a fluorescent tag to the this compound scaffold, researchers could use microscopy techniques to visualize the compound's distribution within cells in real-time. This would help determine if the compound accumulates in specific organelles, such as the nucleus or mitochondria, providing clues about its site of action.

Enzyme Activity Profiling: Activity-based probes (ABPs) could be designed based on the this compound structure. These probes form a covalent bond with the active site of target enzymes, providing a direct measure of enzyme activity within a complex biological sample. mdpi.com This would be particularly useful for studying enzymes like Lon protease.

The design of these probes requires careful chemical synthesis to ensure that the addition of a tag does not disrupt the compound's natural biological activity. mskcc.org The development of a chemical toolbox for this compound would be a valuable asset for the broader chemical biology community, facilitating a deeper understanding of its therapeutic potential. chemicalprobes.org

Investigation of Synergistic Effects with Established Therapeutic Agents in Preclinical Models

A promising strategy in cancer therapy is the use of combination treatments, where natural compounds are paired with conventional chemotherapeutic drugs to achieve synergistic effects. nih.govmdpi.com Synergy occurs when the combined therapeutic effect is greater than the sum of the effects of each agent used alone. researchgate.net This approach can enhance treatment efficacy, overcome drug resistance, and potentially allow for lower doses of cytotoxic drugs, thereby reducing side effects. nih.govmdpi.com

Obtusilactones, with their demonstrated pro-apoptotic and cell cycle-arresting activities, are excellent candidates for combination studies. nih.gov Research on this compound A has already suggested that its dual function as a Lon protease inhibitor and a DNA damaging agent could be leveraged to sensitize cancer cells to other chemotherapeutics. nih.gov

Future preclinical studies should systematically investigate the synergistic potential of obtusilactones with a range of established anticancer agents. nih.gov

These potential combinations should be evaluated in various cancer cell lines and subsequently in animal models to confirm efficacy and assess any potential for increased toxicity. nih.gov The insights gained from these preclinical studies will be critical for designing future clinical trials of this compound-based combination therapies. mdpi.com

Biosynthetic Pathway Elucidation and Enzyme Engineering for Enhanced Production

Obtusilactones are natural products isolated from plants of the Lindera genus, such as Lindera obtusiloba. nii.ac.jpmdpi.com As with many valuable natural products, their isolation from plant sources can be low-yield, time-consuming, and unsustainable. A comprehensive understanding of the biosynthetic pathway—the series of enzymatic reactions that produce this compound in the plant—is the first step toward developing alternative production methods. nih.govresearchgate.net

The elucidation of this pathway would involve:

Transcriptome Analysis: Using techniques like RNA-seq to analyze the genes expressed in Lindera obtusiloba to identify candidate genes encoding the necessary enzymes (e.g., polyketide synthases, tailoring enzymes). researchgate.net

Heterologous Reconstitution: Expressing the identified genes in a microbial host, such as Saccharomyces cerevisiae (yeast) or Aspergillus nidulans, to confirm their function and reconstruct the pathway outside of the native plant. nih.govdtu.dk

Once the biosynthetic pathway is understood and its enzymes are characterized, pathway and protein engineering can be employed to optimize production. nih.gov This could involve:

Metabolic Engineering of Host Organisms: Modifying the metabolism of the microbial host to increase the supply of precursor molecules needed for this compound synthesis. researchgate.net

Enzyme Engineering: Using protein engineering techniques to improve the efficiency, stability, or specificity of the biosynthetic enzymes. This could lead to higher product yields and potentially the creation of novel, "unnatural" this compound analogs with improved therapeutic properties. dtu.dknih.gov

Successfully engineering a microbial cell factory for this compound production would provide a scalable, sustainable, and cost-effective source of this promising compound, thereby facilitating the extensive preclinical and clinical research needed to bring it to the forefront of modern therapeutics. dtu.dk

Q & A

Q. What experimental models are suitable for studying Obtusilactone’s effects on osteogenesis?

Methodological Answer: Bone marrow-derived mesenchymal stem cells (BM-MSCs) are widely used to assess osteogenic activity. Mineralization assays, such as Alizarin Red staining, quantify calcium deposition under varying this compound concentrations (e.g., 1 μM and 10 μM). Ensure replicates (n ≥ 3) and include controls (e.g., untreated cells and reference compounds like (-)-Sesamine) for comparative analysis .

Q. How can researchers determine the optimal concentration of this compound for in vitro studies?

Methodological Answer: Conduct dose-response experiments (e.g., 0.1–100 μM) and measure endpoints like cell viability (MTT assay) and mineralization. Statistical significance (e.g., p < 0.05 via ANOVA with post-hoc tests) should guide concentration selection. Evidence from rat BM-MSCs shows 10 μM this compound A significantly enhances mineralization compared to lower doses .

Q. What are the best practices for documenting this compound’s purity and structural characterization in synthetic studies?

Methodological Answer: Use NMR (¹H, ¹³C), HPLC, and mass spectrometry for purity validation. For new derivatives, provide detailed spectral data in supplementary materials. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to limit main-text data to five compounds and archive extensive datasets in supplementary files .

Advanced Research Questions

Q. How can the PICOT framework be applied to design clinical trials evaluating this compound’s therapeutic potential?

Methodological Answer: Define:

  • P opulation: Postmenopausal osteoporosis patients.
  • I ntervention: this compound A supplementation (e.g., 10 mg/kg/day).
  • C omparison: Standard care (e.g., bisphosphonates).
  • O utcome: Bone mineral density (BMD) changes over 12 months.
  • T ime: 24-month follow-up. Ensure alignment with ethical guidelines for human trials and address confounders like diet and comorbidities .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy of this compound?

Methodological Answer: Perform systematic reviews to identify gaps (e.g., bioavailability differences). Use pharmacokinetic modeling to predict tissue-specific concentrations. Validate findings via ex vivo assays (e.g., bone explants) and adjust dosing regimens in animal models. Critical analysis of study designs (e.g., blinding, sample size) is essential .

Q. How can meta-analysis techniques integrate heterogeneous data on this compound’s mechanisms of action?

Methodological Answer: Extract data from published studies (e.g., gene expression, signaling pathways) and standardize metrics (e.g., fold-change relative to controls). Use random-effects models to account for variability. Tools like RevMan or R’s metafor package can quantify effect sizes and heterogeneity (I² statistic). Address publication bias via funnel plots .

Methodological Considerations

Q. What statistical methods are appropriate for analyzing concentration-dependent effects of this compound?

Answer: Non-linear regression (e.g., sigmoidal dose-response curves) with software like GraphPad Prism. Report EC₅₀ values and 95% confidence intervals. For multi-group comparisons (e.g., this compound vs. analogs), use two-way ANOVA with Tukey’s correction .

Q. How should researchers address reproducibility challenges in this compound studies?

Answer: Publish raw data (e.g., spectra, chromatograms) in public repositories (e.g., Zenodo). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include step-by-step protocols for cell culture, compound preparation, and assays in supplementary materials .

Data Presentation Guidelines

Q. What are the standards for reporting this compound-related data in tables and figures?

Answer: Tables should use Arabic numbering, concise titles, and footnotes for abbreviations. Figures must include error bars (SD/SEM) and significance markers (e.g., *p < 0.05). Avoid duplicating graphical abstracts in main texts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.